molecular formula C8H4BrF2KO4S B2882793 Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate CAS No. 2287298-71-7

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate

Cat. No.: B2882793
CAS No.: 2287298-71-7
M. Wt: 353.18
InChI Key: RAGRNSGFAYKRBZ-UHFFFAOYSA-M
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Description

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C8H4BrF2KO4S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

The synthesis of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate typically involves the reaction of 3-bromobenzenesulfonyl chloride with potassium difluoroacetate under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromophenyl and difluoroacetate moieties, which confer specific reactivity and versatility in chemical synthesis.

Biological Activity

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate, also known by its chemical formula and CAS number (2287298-71-7), is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a bromophenyl moiety and difluoroacetate, which contributes to its unique chemical characteristics. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making such compounds valuable in medicinal chemistry.

Research indicates that compounds with sulfonyl groups often exhibit diverse biological activities due to their ability to interact with various biological targets. Specifically, this compound may act through the following mechanisms:

  • Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit various enzymes, such as dihydroorotase and aldose reductase, affecting metabolic pathways critical for cellular function .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This has been observed in related compounds where DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays indicated significant activity .
  • Anti-inflammatory Effects : In silico studies have demonstrated that related compounds can bind effectively to proteins involved in inflammatory responses (e.g., TNF-α and COX-2), suggesting that this compound may exhibit similar effects .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on structurally similar sulfonamides. These compounds exhibited moderate antioxidant activity with IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays .

Anti-inflammatory Activity

In vitro studies on related compounds have highlighted their anti-inflammatory properties through the inhibition of key inflammatory mediators. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Sulfonamide AContains a sulfonamide groupModerate antimicrobial and antioxidant activity
Sulfonamide BContains bromine substituentsEnhanced enzyme inhibition and antioxidant properties
This compoundSulfonyl group with bromophenyl and difluoroacetatePotential anti-inflammatory and antioxidant effects

Case Studies

Recent studies have utilized computational methods to predict the biological activities of various sulfonamide derivatives. For instance, molecular docking studies indicated that certain derivatives exhibited strong binding affinities to target proteins involved in inflammation and oxidative stress responses . These findings underscore the need for experimental validation of this compound's biological activities.

Properties

IUPAC Name

potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGRNSGFAYKRBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)C(C(=O)[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2KO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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